molecular formula C13H10N2O3S B5856647 Ethanone, 1-[4-[[(5-nitro-2-thienyl)methylene]amino]phenyl]- CAS No. 62127-98-4

Ethanone, 1-[4-[[(5-nitro-2-thienyl)methylene]amino]phenyl]-

Cat. No.: B5856647
CAS No.: 62127-98-4
M. Wt: 274.30 g/mol
InChI Key: SDQPEVPMZCICME-UHFFFAOYSA-N
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Description

Ethanone, 1-[4-[[(5-nitro-2-thienyl)methylene]amino]phenyl]- is a chemical compound with the molecular formula C13H10N2O3S. It is known for its unique structure, which includes a thienyl group and a nitro group.

Preparation Methods

The synthesis of Ethanone, 1-[4-[[(5-nitro-2-thienyl)methylene]amino]phenyl]- typically involves the reaction of 5-nitro-2-thiophene carboxaldehyde with 4-aminoacetophenone under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Synthetic Route:

    Starting Materials: 5-nitro-2-thiophene carboxaldehyde and 4-aminoacetophenone.

    Reaction Conditions: The reaction is conducted in a solvent such as ethanol or methanol, with a catalyst like piperidine or acetic acid.

    Procedure: The starting materials are mixed in the solvent, and the catalyst is added. The mixture is then heated under reflux conditions for several hours until the reaction is complete.

    Isolation: The product is isolated by filtration, followed by purification using recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Ethanone, 1-[4-[[(5-nitro-2-thienyl)methylene]amino]phenyl]- undergoes various chemical reactions, including:

Oxidation:

  • The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically targets the thienyl group, leading to the formation of sulfoxides or sulfones.

Reduction:

  • Reduction of the nitro group can be achieved using reducing agents like sodium borohydride or catalytic hydrogenation. This reaction converts the nitro group to an amino group, resulting in the formation of the corresponding amine derivative.

Substitution:

  • The compound can undergo nucleophilic substitution reactions, particularly at the nitro group. Common reagents for these reactions include nucleophiles such as amines or thiols.

Major Products:

Scientific Research Applications

Ethanone, 1-[4-[[(5-nitro-2-thienyl)methylene]amino]phenyl]- has several scientific research applications:

Chemistry:

  • It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology:

  • The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. It is used in the development of new pharmaceuticals and bioactive compounds.

Medicine:

  • Research has explored its potential as an anti-inflammatory and anticancer agent. Its ability to interact with specific biological targets makes it a candidate for drug development.

Industry:

Mechanism of Action

The mechanism of action of Ethanone, 1-[4-[[(5-nitro-2-thienyl)methylene]amino]phenyl]- involves its interaction with specific molecular targets. The nitro group and thienyl group play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to the modulation of biochemical pathways. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes, while its anticancer activity could be related to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Ethanone, 1-[4-[[(5-nitro-2-thienyl)methylene]amino]phenyl]- can be compared with other similar compounds, such as:

    Ethanone, 1-[4-[[(2-thienyl)methylene]amino]phenyl]-: This compound lacks the nitro group, which may result in different chemical and biological properties.

    Ethanone, 1-[4-[[(5-nitro-2-furyl)methylene]amino]phenyl]-: This compound has a furan ring instead of a thienyl ring, leading to variations in reactivity and applications.

    Ethanone, 1-[4-[[(5-nitro-2-pyridyl)methylene]amino]phenyl]-:

The uniqueness of Ethanone, 1-[4-[[(5-nitro-2-thienyl)methylene]amino]phenyl]- lies in its specific combination of functional groups, which imparts distinct chemical and biological characteristics .

Properties

IUPAC Name

1-[4-[(5-nitrothiophen-2-yl)methylideneamino]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3S/c1-9(16)10-2-4-11(5-3-10)14-8-12-6-7-13(19-12)15(17)18/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDQPEVPMZCICME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N=CC2=CC=C(S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40354872
Record name Ethanone, 1-[4-[[(5-nitro-2-thienyl)methylene]amino]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62127-98-4
Record name Ethanone, 1-[4-[[(5-nitro-2-thienyl)methylene]amino]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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